alpha-Terpinene

Overview

Description

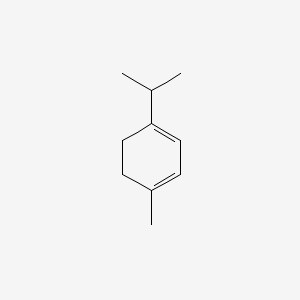

Terpilene, also known as terpinene, is a group of isomeric hydrocarbons classified as monoterpenes. These compounds share the same molecular formula, C₁₀H₁₆, and carbon framework but differ in the position of carbon-carbon double bonds. The most common isomers include α-terpinene, β-terpinene, γ-terpinene, and δ-terpinene (terpinolene). Terpinene isomers are colorless liquids with a turpentine-like odor and are found in various essential oils, including cardamom, marjoram, and tea tree oil .

Synthetic Routes and Reaction Conditions:

α-Terpinene: Produced industrially by the acid-catalyzed rearrangement of α-pinene.

β-Terpinene: Prepared from sabinene through a series of chemical reactions, including isomerization and cyclization.

γ-Terpinene and δ-Terpinene: Isolated from natural sources such as citrus fruits and various plant oils.

Industrial Production Methods:

Steam Distillation: Commonly used to extract terpinene from essential oils.

Solvent Extraction: Utilizes organic solvents to dissolve and extract terpinene from plant materials.

Types of Reactions:

Oxidation: Terpinene can undergo oxidation reactions to form various oxygenated derivatives, such as terpineol and terpin hydrate.

Reduction: Hydrogenation of terpinene leads to the formation of p-menthane, a saturated hydrocarbon.

Substitution: Halogenation reactions can occur with terpinene, where halogens like chlorine or bromine replace hydrogen atoms on the carbon framework.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

Halogenating Agents: Chlorine, bromine.

Major Products:

Oxidation: Terpineol, terpin hydrate.

Reduction: p-Menthane.

Substitution: Halogenated terpinene derivatives.

Scientific Research Applications

Medicinal Applications

Antioxidant Properties

Alpha-terpinene is recognized for its antioxidant activity, particularly in tea tree oil. It autoxidizes rapidly, forming compounds that can act as antioxidants, thereby preventing the degradation of other substances in formulations . However, this autoxidation can also lead to the formation of allergenic compounds, raising concerns about its use in topical applications .

Anti-inflammatory and Anticancer Effects

Research indicates that this compound possesses anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells and modulate inflammatory pathways . Its potential as an anticancer agent makes it a subject of interest in pharmacological research.

Photo-oxidation Reactions

this compound can undergo photo-oxidation to produce ascaridole, a compound with potential therapeutic benefits. Kinetic studies have demonstrated that increasing concentrations of this compound lead to higher yields of ascaridole under specific conditions, suggesting its utility in developing new therapeutic agents .

Food Technology

Flavoring Agent

Due to its pleasant aroma, this compound is commonly used as a flavoring agent in food products and beverages. It contributes to the sensory profile of various culinary applications, enhancing flavor without compromising safety when used within regulated limits.

Preservative Properties

this compound exhibits antimicrobial activity, making it a candidate for natural food preservation. Its efficacy against various pathogens suggests that it could be incorporated into food products to extend shelf life while maintaining safety standards .

Environmental Applications

Biodegradation and Environmental Remediation

The rapid autoxidation of this compound can be harnessed for environmental remediation processes. Its ability to degrade pollutants through oxidative mechanisms positions it as an effective agent for bioremediation strategies aimed at cleaning contaminated environments .

Case Study: Photo-oxidation Kinetics

A recent study investigated the kinetics of the photo-oxidation reaction between this compound and singlet oxygen. The findings revealed that varying concentrations of this compound significantly influenced the production of ascaridole, establishing a correlation between reactant concentration and product yield .

| Experiment | This compound (mL) | Ascaridole Yield (%) |

|---|---|---|

| 1 | 2.12 | 10.5 |

| 2 | 4.23 | 15.7 |

| 3 | 7.00 | 20.8 |

Case Study: Antioxidant Activity

In another study focusing on the antioxidant properties of this compound in tea tree oil, researchers found that exposure to air increased the sensitization potency of oxidized this compound products, indicating a dual role where it acts both as an antioxidant and a potential allergen depending on its oxidation state .

Mechanism of Action

The mechanism of action of terpinene varies depending on its application:

Antimicrobial Activity: Terpinene disrupts the permeability barrier of microbial cell membranes, leading to cell lysis and death.

Anticancer Activity: Terpinene induces apoptosis in cancer cells by downregulating nuclear factor-kappa B (NF-κB) and Bcl-2 family genes.

Comparison with Similar Compounds

Terpinene is compared with other monoterpenes such as:

Limonene: Found in citrus oils, limonene has a similar molecular structure but differs in the position of double bonds.

Uniqueness of Terpinene:

- Terpinene’s unique combination of antimicrobial, anticancer, and industrial applications sets it apart from other monoterpenes. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in multiple fields .

Biological Activity

Alpha-terpinene is a monoterpene found in various essential oils, particularly in the oil of the tea tree and other aromatic plants. Its biological activities have garnered significant research interest due to its potential applications in pharmacology, agriculture, and food preservation. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, antioxidant, cytotoxic, and neurotoxic properties.

Antibacterial Activity

This compound exhibits notable antibacterial properties against a range of pathogens. Research has demonstrated that it can induce morphological changes in bacteria such as Escherichia coli. The antibacterial mechanism appears to involve direct alterations to the bacterial cell structure, leading to cell shrinkage, irregular shapes, and eventual cell death .

Table 1: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 0.5 - 1.0 mg/mL | Disruption of cell membrane integrity |

| Staphylococcus aureus | 0.5 - 2.0 mg/mL | Inhibition of metabolic pathways |

| Salmonella spp. | 1.0 - 2.5 mg/mL | Cell wall damage and metabolic disruption |

Antioxidant Properties

This compound has been identified as a potent antioxidant. It exhibits the ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders . The antioxidant activity is comparable to synthetic antioxidants like butylated hydroxyanisole (BHA), making it a potential natural preservative in food systems.

Cytotoxic Effects

The cytotoxic properties of this compound have been evaluated against several cancer cell lines. Studies indicate that this compound can inhibit the growth of cancer cells, particularly breast adenocarcinoma (MCF-7) and chronic myeloid leukemia (K-562). The effective concentrations range from 181 to 588 μM, demonstrating its potential as an anticancer agent .

Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Type of Cancer |

|---|---|---|

| MCF-7 | 250 | Breast adenocarcinoma |

| K-562 | 200 | Chronic myeloid leukemia |

| A549 | 300 | Lung carcinoma |

Neurotoxicity and Toxicological Profile

While this compound shows promise in various applications, it also exhibits neurotoxic effects at higher concentrations. Studies on animal models have shown that doses above 125 mg/kg can lead to significant oxidative stress and cytotoxicity in liver tissues . The evidence suggests that this compound induces lipid peroxidation and alters antioxidant enzyme levels, which may have implications for its safety profile in therapeutic applications.

Table 3: Toxicological Effects of this compound

| Dose (mg/kg) | Observed Effects |

|---|---|

| 30 | No significant adverse effects |

| 60 | Mild oxidative stress |

| 125 | Increased liver enzyme levels |

| 250 | Severe oxidative stress; reduced fetal weight |

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

- Antioxidant Mechanism : this compound enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which help mitigate oxidative damage.

- Antibacterial Mechanism : The disruption of bacterial cell membranes leads to increased permeability and eventual lysis.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival.

Case Studies

- Study on Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited Staphylococcus aureus, highlighting its potential use as a natural antimicrobial agent in food preservation .

- Cytotoxicity Assessment : Research involving MCF-7 cells indicated that this compound could significantly reduce cell viability through apoptosis induction, suggesting its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. How is alpha-terpinene identified and quantified in complex mixtures (e.g., essential oils)?

Methodological Answer : this compound is typically isolated using gas chromatography (GC) coupled with mass spectrometry (MS) for identification. Retention indices (RI) and comparison with reference standards are critical. For quantification, internal standards (e.g., n-alkanes) and calibration curves are employed. High-performance liquid chromatography (HPLC) with UV detection is less common due to its lower volatility but may be used for polar derivatives. Ensure column selection (e.g., DB-5MS for GC) aligns with this compound’s volatility and polarity .

Q. What experimental precautions are necessary when handling this compound in laboratory settings?

Methodological Answer : this compound is flammable (Category 3) and a respiratory irritant. Use explosion-proof equipment, static-discharge prevention tools, and fume hoods. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Storage requires airtight containers in cool, ventilated areas. Toxicity data (e.g., LD50 values) should guide dose preparation in biological assays .

Q. How do researchers validate the purity of synthesized or extracted this compound?

Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and GC-MS are standard for purity validation. Compare spectral data with literature (e.g., δH 5.3–5.5 ppm for conjugated diene protons). Impurity profiling via thin-layer chromatography (TLC) or high-resolution MS detects by-products like p-cymene or limonene. Purity ≥95% is typically required for pharmacological studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer : Contradictions often arise from variations in experimental models, concentrations, or solvent systems. For example:

- Antimicrobial assays : Use standardized MIC/MBC protocols (CLSI guidelines) and control for solvent cytotoxicity (e.g., DMSO ≤1%).

- Cytotoxicity studies : Compare results across cell lines (normal vs. cancerous) and validate via multiple assays (MTT, apoptosis markers).

Statistical meta-analyses can reconcile discrepancies by aggregating data across studies .

Q. What advanced techniques are used to study this compound’s degradation under environmental stress?

Methodological Answer : Photodegradation and oxidation pathways are analyzed via:

- Accelerated stability testing : Expose samples to UV light (e.g., 254 nm) and monitor degradation products via GC-MS.

- Computational modeling : Density functional theory (DFT) predicts reactive sites (e.g., allylic positions).

- Kinetic studies : Track half-life under varying pH/temperature using Arrhenius equations .

Q. How can this compound’s mechanism of action in antioxidant assays be distinguished from assay interference?

Methodological Answer : False positives in DPPH/ABTS assays may occur due to compound volatility or solvent interactions. Mitigation strategies:

- Use multiple assays (e.g., FRAP, ORAC) to cross-validate.

- Conduct gas-phase scavenging controls and quantify hydrogen peroxide generation.

- Pair with cellular models (e.g., ROS staining in HepG2 cells) to confirm biological relevance .

Q. Methodological & Statistical Considerations

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

Methodological Answer : Adopt a log-scale concentration range (e.g., 1–100 μM) and include vehicle controls. Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50. Replicate experiments ≥3 times independently. Pre-screen for solubility issues using dynamic light scattering (DLS) .

Q. What statistical approaches address variability in this compound’s bioactivity data across studies?

Methodological Answer : Apply Cronbach’s alpha to assess internal consistency of assay replicates. For cross-study comparisons, use random-effects meta-analysis models to account for heterogeneity. Bayesian hierarchical models can integrate prior data (e.g., toxicity thresholds) to refine uncertainty estimates .

Q. Emerging Research Directions

Q. How can this compound be functionalized to enhance bioavailability for therapeutic applications?

Methodological Answer : Strategies include:

- Nanoencapsulation : Use liposomes or cyclodextrins to improve aqueous solubility.

- Prodrug synthesis : Introduce ester or glycoside groups to modulate release kinetics.

Validate enhancements via in vitro permeability assays (Caco-2 monolayers) and pharmacokinetic profiling in rodent models .

Q. What interdisciplinary approaches are needed to explore this compound’s role in plant-insect interactions?

Methodological Answer : Combine:

- Chemical ecology : Field assays with herbivore-induced plant volatiles (HIPVs).

- Omics tools : Transcriptomics to identify genes upregulated in terpene biosynthesis.

- Behavioral assays : Y-tube olfactometers to test insect repellency .

Properties

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQGMYUVUMAZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041237 | |

| Record name | alpha-Terpinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS], Solid, Colourless oily liquid; refreshing, lemony-citrus aroma | |

| Record name | 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Mentha-1,3-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in most fixed oils, Soluble (in ethanol) | |

| Record name | p-Mentha-1,3-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.833-0.838 | |

| Record name | p-Mentha-1,3-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

99-86-5 | |

| Record name | α-Terpinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I24X278AP1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.